4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid
Description
Contextualization of Benzoic Acid Derivatives in Synthetic Chemistry
Benzoic acid and its derivatives are fundamental building blocks in the field of synthetic chemistry. As the simplest aromatic carboxylic acid, benzoic acid serves as a precursor for the industrial synthesis of a vast array of organic substances. In nature, it is an intermediate in the biosynthesis of many secondary metabolites.
The versatility of the benzoic acid scaffold stems from the reactivity of both its aromatic ring and its carboxyl group. The carboxyl group can be readily converted into esters, amides, acid halides, and anhydrides, providing pathways to a multitude of other compounds. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups at specific positions, which further expands its synthetic utility. Consequently, benzoic acid derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and polymers. Their presence in numerous bioactive compounds underscores their importance as a core scaffold in medicinal chemistry.
Significance of 1,2,3-Triazole Scaffolds in Organic Synthesis
The 1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms. While not commonly found in nature, this scaffold has gained immense significance in organic synthesis, largely due to the advent of "click chemistry". The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
1,2,3-triazoles are valued for their exceptional chemical stability, aromaticity, and capacity to engage in hydrogen bonding and dipole-dipole interactions. These properties make them excellent linkers or pharmacophores in the design of new molecules. The triazole core is a key component in numerous compounds with a wide range of applications, including medicinal chemistry, materials science, and agrochemicals. Researchers have explored 1,2,3-triazole derivatives for their potential as therapeutic agents, demonstrating a broad spectrum of pharmacological activities. researchgate.net
Structural Elucidation and Naming Conventions of the Specific Compound
The chemical structure of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is defined by a benzene (B151609) ring substituted at position 1 with a carboxyl group (-COOH), at position 4 with a bromine atom (-Br), and at position 2 with a 1,2,3-triazole ring. The triazole ring is attached to the benzene ring via one of its nitrogen atoms. Specifically, the linkage is at the N2 position of the triazole ring, leading to the 2H-1,2,3-triazol-2-yl isomer.
The systematic IUPAC name for this compound is 4-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid . The naming convention proceeds as follows:
"Benzoic acid" identifies the principal functional group and the parent benzene ring.
The numbering of the benzene ring starts at the carbon bearing the carboxyl group (C1).
"4-Bromo" and "2-(...)" indicate the positions of the substituents on the benzene ring.
"2H-1,2,3-triazol-2-yl" specifies the isomeric form of the triazole and its point of attachment. The "2H" indicates that the hydrogen (or in this case, the substituent) is on the second nitrogen atom of the triazole ring.
Below is a data table summarizing the key identifiers for this compound.
| Property | Value |
| IUPAC Name | 4-Bromo-2-(2H-1,2,3-triazol-2-yl)benzoic acid |
| Molecular Formula | C₉H₆BrN₃O₂ |
| Molecular Weight | 268.07 g/mol |
| CAS Number | 2032371-83-6 |
| Canonical SMILES | C1=CC(=C(C=C1Br)N2N=NC=C2)C(=O)O |
Overview of Precedent Research on Related Bromobenzoic Acid and Triazole Systems
Research into molecules combining bromobenzoic acid and triazole moieties has primarily focused on their synthesis and potential applications as intermediates in medicinal and materials chemistry. The synthesis of N-aryl triazoles, particularly the 2-substituted 1,2,3-triazole isomers, often presents a challenge regarding regioselectivity.
A significant body of work exists on the synthesis of structurally analogous compounds. For example, a vastly improved second-generation process for the large-scale manufacturing of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid has been developed. This process utilizes a copper-catalyzed Ullmann–Goldberg coupling reaction between 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole. organic-chemistry.org The Ullmann reaction, a classic copper-catalyzed method, is a cornerstone for forming carbon-nitrogen bonds between aryl halides and N-H containing heterocycles. asianpubs.orgorganic-chemistry.org
Furthermore, a selective and scalable four-step synthesis for 2-(2H-1,2,3-triazol-2-yl)benzoic acids starting from 1-fluoro-2-nitrobenzene (B31998) derivatives has been reported. researchgate.net This method introduces the triazole moiety at the beginning of the sequence via an N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a series of functional group transformations. researchgate.net Such synthetic strategies are crucial for accessing specific isomers like the 2-(2H-1,2,3-triazol-2-yl) substitution pattern, which can be difficult to obtain through other methods. These precedent studies provide a robust framework for the potential synthesis and further investigation of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrN3O2 |
|---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
4-bromo-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) |
InChI Key |
DTMCAMYUSOHSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2N=CC=N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 1,2,3 Triazol 2 Yl Benzoic Acid
Strategic Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid reveals two primary strategic disconnections. The most straightforward approach involves the disconnection of the C-N bond between the benzoic acid ring and the 1,2,3-triazole moiety. This disconnection points to a cross-coupling reaction, such as an Ullmann-Goldberg type reaction, between a 2,4-dihalogenated benzoic acid derivative and 1H-1,2,3-triazole as the key bond-forming step. This strategy is attractive due to its convergent nature.
A second, more linear, retrosynthetic approach involves the systematic construction of the substituted benzoic acid from a simpler aromatic precursor. This multi-step pathway might begin with a suitably substituted nitrobenzene (B124822) derivative, where the triazole ring is introduced early in the synthesis, followed by a series of functional group interconversions to install the carboxylic acid group. This approach offers flexibility in the introduction of substituents on the aromatic ring.
Development of Multi-Step Synthetic Pathways
Multi-step syntheses provide a robust and often scalable approach to complex molecules like this compound. These pathways allow for the careful control of regiochemistry and the purification of intermediates at each stage.
Initial Synthetic Routes and Reported Variations
An established route for analogous 2-(2H-1,2,3-triazol-2-yl)benzoic acids commences with a 1-fluoro-2-nitrobenzene (B31998) precursor. Adapting this for the target molecule, the synthesis would likely start from 1-bromo-3-fluoro-5-nitrobenzene. The key initial step is the selective N²-arylation of a protected or substituted 1,2,3-triazole, such as 4,5-dibromo-2H-1,2,3-triazole. researchgate.netresearchgate.net This is followed by a sequence of chemical transformations:
N²-Arylation: The reaction between the nitroaromatic precursor and 4,5-dibromo-2H-1,2,3-triazole proceeds via a nucleophilic aromatic substitution (SNAAr) reaction.
Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically through catalytic hydrogenation using a palladium catalyst.
Sandmeyer Reaction: The resulting aniline (B41778) derivative can be converted to an iodo-substituted arene via a Sandmeyer reaction. This involves diazotization of the amine followed by treatment with an iodide salt.
Carboxylation: The final step involves the conversion of the iodo-substituent to a carboxylic acid. This is commonly achieved through a Grignard reaction, where the aryl iodide is first converted to an aryl magnesium iodide species, followed by quenching with carbon dioxide. researchgate.netresearchgate.net
Variations of this route could involve altering the order of functional group manipulations or employing alternative reagents for each transformation to optimize yield and purity.
Stereochemical Control in Intermediate Synthesis (if applicable)
For the specific synthesis of this compound, stereochemical control is not a relevant consideration as the target molecule and its synthetic intermediates are achiral. There are no stereocenters generated or manipulated during the described synthetic pathways.
Direct and Convergent Synthetic Approaches
One-Pot Reaction Sequences
While a specific one-pot synthesis for this compound has not been extensively documented, the principles of one-pot synthesis can be applied to streamline the synthetic process. A potential one-pot approach could involve the in-situ generation of a reactive intermediate that is immediately consumed in the subsequent reaction.
However, a more practical and widely employed direct approach is the Ullmann-Goldberg coupling reaction. This copper-catalyzed cross-coupling provides a convergent route to the target molecule. In this strategy, 2,4-dibromobenzoic acid or a suitable ester derivative is coupled directly with 1H-1,2,3-triazole. researchgate.net The success of this reaction hinges on the careful selection of the copper catalyst, ligand, base, and solvent to promote the desired C-N bond formation and achieve high regioselectivity for the N-2 substituted product over the N-1 isomer.
The table below outlines a representative set of conditions for an Ullmann-Goldberg coupling for the synthesis of a similar 2-(triazol-2-yl)benzoic acid derivative.
| Component | Example |
| Aryl Halide | 2-Bromo-4-methylbenzoic acid |
| Triazole | 1H-1,2,3-triazole |
| Catalyst | Cu₂O |
| Base | K₂CO₃ |
| Solvent | Acetonitrile (B52724) (MeCN) |
| Temperature | Reflux |
| Reported Yield | High |
This direct coupling approach represents a highly efficient and convergent pathway to this compound and related compounds.
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound presents a significant challenge in regioselectivity due to the potential for the triazole ring to attach to the benzoic acid moiety at two different nitrogen atoms, leading to N1 and N2 isomers. The selective synthesis of the N2-isomer is a key objective.
A notable strategy for achieving high regioselectivity is the N-2 arylation of a pre-formed triazole ring. For instance, the reaction of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of potassium carbonate in DMF has been shown to produce 2-aryl-4,5-dibromotriazoles with high regioselectivity. nih.gov Subsequent debromination can then yield the desired 2-aryltriazole. nih.gov This approach offers a pathway to selectively obtain the N2 isomer.
In the synthesis of a closely related analog, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, an Ullmann–Goldberg coupling of 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole is employed. researchgate.net A key to the regioselectivity of this process is the differential solubility of the potassium salts of the N1 and N2 isomers. The potassium salt of the desired N2-isomer crystallizes directly from the reaction mixture, allowing for its separation by filtration, while the more soluble N1-isomer remains in the mother liquor. researchgate.net This crystallization-induced separation is a powerful method for achieving high regioselectivity.
Another approach to control regioselectivity involves the use of 4-bromo-5-iodo-1,2,3-triazole as a starting material, which can lead to the regioselective synthesis of polysubstituted N2-alkyl/aryl-1,2,3-triazoles. researchgate.net
Catalytic Systems Employed in Synthesis
The synthesis of this compound and its analogs heavily relies on the use of catalytic systems to promote efficient and selective bond formation.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone in the synthesis of N-aryl triazoles. The Ullmann–Goldberg coupling, a copper-catalyzed reaction, is a prominent method. researchgate.net In the synthesis of the analogous 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, an initial process utilized a CuI/DMCHDA (N,N'-dimethylcyclohexane-1,2-diamine) catalyst system. researchgate.net However, a more recent and improved process employs the less expensive and ligand-free catalyst, copper(I) oxide (Cu₂O). researchgate.net
Rhodium has also been explored as a catalyst in the "click chemistry" synthesis of atropisomeric triazoles, demonstrating the versatility of transition metals in triazole synthesis. acs.orgacs.org While not directly applied to the target molecule, this highlights the potential of other transition metals in facilitating triazole formation. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have also been effectively used for functionalizing haloimidazoles, suggesting their potential applicability in the synthesis of complex triazole derivatives. researchgate.net
The following table summarizes some of the transition metal catalytic systems used in the synthesis of related compounds:
| Catalyst System | Reactants | Product | Reference |
| CuI/DMCHDA | 2-bromo-4-methylbenzoic acid, 1H-1,2,3-triazole | 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | researchgate.net |
| Cu₂O | 2-bromo-4-methylbenzoic acid, 1H-1,2,3-triazole | 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | researchgate.net |
| Rhodium Catalyst | Alkynes, Azides | Biaxial atropisomeric triazoles | acs.orgacs.org |
Organocatalytic Approaches
While transition metal catalysis is prevalent, there is growing interest in organocatalytic and metal-free approaches to triazole synthesis. For the synthesis of 1,5-diaryl-1,2,3-triazoles, a transition-metal-free catalytic system using tetraalkylammonium hydroxide (B78521) in DMSO has been reported. nih.gov This method relies on the generation of a reactive acetylide species that reacts with an organic azide (B81097). nih.gov Although this produces a different regioisomer (1,5-disubstituted), it demonstrates the feasibility of metal-free catalytic systems in triazole synthesis. The development of organocatalytic methods for the specific synthesis of N-2 substituted triazoles remains an active area of research.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is increasingly important in the design of synthetic routes for compounds like this compound. rsc.orgnih.gov
Solvent Selection and Reduction
A significant improvement in the synthesis of the analogous 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid was the replacement of the undesirable solvent 1,4-dioxane (B91453) with acetonitrile (MeCN). researchgate.net This change represents a move towards a more environmentally benign process. The ideal green synthesis would be a solvent-free reaction, which has been explored for the synthesis of other bromo acids using techniques like sonication. ijisrt.com
Atom Economy and Reaction Efficiency
The following table highlights some green chemistry improvements in related syntheses:
| Improvement | Original Method | Improved Method | Benefit | Reference |
| Solvent | 1,4-Dioxane | Acetonitrile (MeCN) | Reduced use of a hazardous solvent | researchgate.net |
| Reagent Amount | Higher amounts of 1H-1,2,3-triazole and K₂CO₃ | Drastically decreased amounts | Reduced waste and improved atom economy | researchgate.net |
| Catalyst | CuI/DMCHDA | Cu₂O (ligand-free) | Use of a less expensive and simpler catalyst system | researchgate.net |
Isolation and Purification Techniques for Synthetic Products
The successful synthesis of this compound necessitates effective isolation and purification to remove unreacted starting materials, reagents, and byproducts. The choice of technique is dictated by the physical state of the product, its solubility characteristics, and the nature of the impurities. For crystalline solid products like substituted benzoic acids and triazole derivatives, a combination of extraction, filtration, recrystallization, and chromatography are commonly employed.
Following the completion of the synthetic reaction, the initial workup often involves quenching the reaction mixture, for instance, by adding water or an aqueous solution. The crude product can then be isolated from the reaction mixture. If the product precipitates as a solid, it is typically collected by vacuum filtration. This initial solid is often impure and requires further purification.
Liquid-liquid extraction is a fundamental technique used to separate the target compound from the reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For acidic compounds like this compound, the pH of the aqueous layer can be adjusted to facilitate separation. For instance, washing the organic layer containing the product with a basic aqueous solution can remove acidic impurities, while subsequent acidification of the aqueous layer can be used to precipitate the desired carboxylic acid.
Recrystallization is a primary and highly effective method for purifying solid organic compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For benzoic acid and its derivatives, solvents such as hot water, ethanol, and benzene (B151609) have been shown to be effective. savemyexams.comnist.gov The selection of an appropriate solvent is critical for successful recrystallization.
Key Steps in Recrystallization:
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.
Dissolution: The impure solid is dissolved in the minimum volume of the boiling solvent to create a saturated solution.
Hot Filtration: If insoluble impurities are present, a hot filtration is performed to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.
Isolation: The purified crystals are collected by vacuum filtration, for example, using a Büchner funnel.
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried.
Column Chromatography is another powerful purification technique used to separate compounds based on their differential adsorption onto a stationary phase. acs.orgnih.gov The crude product is dissolved in a small amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity, with less polar compounds generally eluting faster than more polar compounds. The fractions are collected and the solvent is evaporated to yield the purified product. For aromatic compounds, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297). acs.org
The purity of the final product, this compound, is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. nih.govrsc.org A sharp melting point over a narrow range is a good indicator of high purity. savemyexams.com
Below is a summary of common purification techniques applicable to the target compound and related structures.
| Technique | Principle | Typical Application | Relevant Solvents/Materials | Reference |
| Vacuum Filtration | Mechanical separation of a solid from a liquid using a pressure differential. | Isolating the crude or recrystallized solid product from the reaction mixture or crystallization solvent. | Büchner funnel, filter paper. | bartleby.commdpi.com |
| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquids. | Separating the desired product from water-soluble or acid/base-soluble impurities. | Ethyl acetate, Dichloromethane, Aqueous acid/base solutions. | google.comchemicalbook.com |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification method for crystalline solids to achieve high purity. | Water, Ethanol, Benzene, Methanol (B129727). | savemyexams.comnist.govmdpi.com |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Separation of the target compound from impurities with similar solubility but different polarity. | Silica gel (stationary phase); Petroleum ether/Ethyl acetate mixtures (mobile phase). | acs.orgnih.gov |
Advanced Structural Elucidation and Conformational Analysis
Comprehensive Solution-State Nuclear Magnetic Resonance Spectroscopy:
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY):A detailed analysis of the molecule's conformation and connectivity in solution requires data from advanced 2D NMR experiments. Publicly accessible spectral data, including correlations from COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, are not available. This information is critical for unambiguously assigning proton and carbon signals and understanding the spatial relationships between atoms.
While research exists for structurally related compounds, such as other isomers of triazolyl benzoic acids or different substituted bromobenzoic acids, this information cannot be extrapolated to accurately describe the specific structural and conformational properties of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid. The precise substitution pattern on the benzoic acid ring and the point of attachment of the triazole ring are critical factors that significantly influence the molecule's electronic properties, steric hindrance, and, consequently, its three-dimensional structure and intermolecular interactions.
Further experimental work, including the successful crystallization of the compound for X-ray diffraction analysis and a thorough investigation using 2D NMR techniques, is required to provide the scientifically rigorous data necessary for the requested detailed analysis.
Conformational Dynamics in Solution
The conformational landscape of this compound in solution is primarily dictated by the rotational freedom around two key single bonds: the C(2)-N(2') bond connecting the benzoic acid moiety to the triazole ring, and the C(1)-C(carboxyl) bond. The rotation around these bonds determines the relative orientation of the two aromatic rings and the carboxylic acid group.
The molecule's conformation is a balance between steric hindrance and electronic effects. Steric repulsion between the ortho-substituted triazole ring and the carboxylic acid group likely forces the triazole and benzoic acid rings out of planarity. The dihedral angle between these two rings is a critical conformational parameter. Studies on structurally similar 2-aryl-1,2,3-triazole systems suggest that the deviation from planarity can be significant, arising from steric repulsions between the ortho C-H bonds of the respective rings scielo.br.
Furthermore, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is subject to rotational isomerism. Quantum chemical calculations on ortho-substituted benzoic acids indicate that the interplay between the ortho-substituent and the carboxylic group can lead to distinct stable conformers proquest.com. For this compound, intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the triazole ring is a possibility that could stabilize a specific conformation, though this is less common for the 2-yl triazole isomer compared to the 1-yl isomer.
The energy barrier to rotation around the C-N bond in N-aryl triazoles can be significant enough to result in atropisomerism, especially with bulky substituents frontiersin.org. While this is less likely for the parent compound, variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be the ideal experimental technique to probe these dynamics. Such studies could reveal information about the rotational energy barrier and the equilibrium between different conformers in solution frontiersin.orgscispace.com.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₉H₆BrN₃O₂, the expected exact mass can be calculated.
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio) libretexts.orgchemguide.co.uklibretexts.orgsavemyexams.comcsbsju.edu. Consequently, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an M+ and M+2 peak) of roughly equal intensity, separated by two mass-to-charge units (m/z) chemguide.co.ukcsbsju.edu. This characteristic pattern is a powerful diagnostic tool for identifying the presence of a single bromine atom in the molecule.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₉H₇⁷⁹BrN₃O₂⁺ | 267.9716 |
| [M(⁸¹Br)+H]⁺ | C₉H₇⁸¹BrN₃O₂⁺ | 269.9696 |
| [M(⁷⁹Br)-H]⁻ | C₉H₅⁷⁹BrN₃O₂⁻ | 265.9570 |
| [M(⁸¹Br)-H]⁻ | C₉H₅⁸¹BrN₃O₂⁻ | 267.9550 |
Vibrational Spectroscopy for Functional Group Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of functional groups.
Detailed Infrared (IR) Spectroscopy Analysis
The IR spectrum of this compound is expected to be a composite of the characteristic absorptions of its constituent parts: a 1,2,4-trisubstituted benzene ring, a carboxylic acid, and a 2-substituted 1,2,3-triazole ring.
Carboxylic Acid Group: This group gives rise to some of the most prominent bands. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands. The carbonyl (C=O) stretching vibration will appear as a strong, sharp band, typically between 1720-1680 cm⁻¹ for aromatic carboxylic acids. This band may shift if the acid exists as a hydrogen-bonded dimer in the solid state nih.gov.
Aromatic and Triazole Rings: The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The 1,2,3-triazole ring also has characteristic vibrations, including C-H, C=N, and N=N stretching modes nih.govresearchgate.net. Studies on triazole derivatives have identified marker bands for the ring system, although their positions can be influenced by substitution nih.gov.
Carbon-Halogen Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |
| C-H stretch | Aromatic/Triazole | 3100 - 3000 | Medium |
| C=O stretch | Carboxylic Acid | 1720 - 1680 | Strong, Sharp |
| C=C / C=N stretch | Aromatic/Triazole Ring | 1600 - 1450 | Medium to Strong |
| C-O stretch / O-H bend | Carboxylic Acid | 1440 - 1210 | Medium |
| C-Br stretch | Bromo-Aromatic | 600 - 500 | Medium to Strong |
Raman Spectroscopy Investigations
Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman scattering.
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring is typically a strong and sharp band in the Raman spectrum, often observed around 1000 cm⁻¹. Other C=C stretching modes in the 1600-1550 cm⁻¹ region are also expected to be prominent.
Triazole Ring: The vibrational modes of the 1,2,3-triazole ring are also Raman active and can be observed, although their intensities may be weaker than those of the benzene ring researchgate.netolemiss.edu.
Other Groups: The C=O stretch of the carboxylic acid is also visible in Raman spectra, though usually weaker than in the IR. The C-Br stretch will also be Raman active.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H stretch | Aromatic/Triazole | 3100 - 3000 | Strong |
| C=C stretch | Aromatic Ring | 1610 - 1570 | Strong |
| Triazole Ring Modes | Triazole Ring | 1550 - 1300 | Medium |
| Ring Breathing | Aromatic Ring | ~1000 | Strong, Sharp |
Chiroptical Spectroscopy (if applicable to chiral derivatives or specific conformers)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential interaction of a sample with left and right circularly polarized light saschirality.org. These methods are exclusively sensitive to chiral molecules—those that are non-superimposable on their mirror images cas.cz.
The parent molecule, this compound, is achiral as it possesses a plane of symmetry (approximated if considering non-planar conformers that rapidly interconvert). Therefore, it will not exhibit any chiroptical activity in solution rsc.org.
However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in a substituent or by creating conditions of restricted rotation (atropisomerism) that lead to stable, non-interconverting enantiomeric conformers, then chiroptical spectroscopy would become a powerful tool. In such cases, ECD or VCD could be used to determine the absolute configuration of the chiral derivative by comparing the experimental spectrum with spectra predicted from quantum-chemical calculations saschirality.orgaip.org.
Correlating Experimental Structural Data with Theoretical Predictions
A powerful approach in modern structural chemistry is the combination of experimental measurements with theoretical calculations, most notably Density Functional Theory (DFT). This synergy allows for a more detailed and reliable assignment of spectroscopic data and a deeper understanding of molecular properties tandfonline.comsemanticscholar.orgnih.gov.
The process typically involves the following steps:
Computational Modeling: The geometry of the molecule is optimized using a DFT method (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-311++G(d,p)) proquest.comnih.govucl.ac.uk. This provides the lowest energy conformation(s) of the molecule.
Prediction of Spectroscopic Data: Using the optimized geometry, vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts can be calculated ucl.ac.uknih.gov. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations nih.govucl.ac.uk.
Comparison and Assignment: The predicted spectra are compared with the experimental data. This correlation allows for a confident assignment of each experimental band to a specific vibrational mode of the molecule nih.govnih.govpreprints.org. For example, a strong experimental IR band at 1705 cm⁻¹ that corresponds to a calculated C=O stretching mode at a scaled frequency of 1708 cm⁻¹ provides a definitive assignment.
Studies on substituted benzoic acids and triazole derivatives have successfully employed this combined approach to elucidate their structures and vibrational spectra nih.govucl.ac.ukpreprints.orgmdpi.com. For this compound, DFT calculations could predict the dihedral angles between the rings, the bond lengths and angles, and the full vibrational spectra, which could then be used to interpret and validate future experimental findings.
| Spectroscopic Parameter | Experimental Data Source | Theoretical Prediction Method | Purpose of Correlation |
|---|---|---|---|
| Vibrational Frequencies | FT-IR / FT-Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | Assign spectral bands to specific functional group vibrations. |
| NMR Chemical Shifts | ¹H, ¹³C NMR | GIAO-DFT | Confirm structural assignments of protons and carbons. |
| Bond Lengths / Angles | X-ray Crystallography | DFT Geometry Optimization | Validate the computational model and understand solid-state packing effects. |
| Rotational Barriers | Variable-Temp. NMR | DFT (Potential Energy Scan) | Understand conformational dynamics and stability. |
Reactivity and Reaction Mechanisms
Reactivity at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.
The conversion of carboxylic acids to esters, known as esterification, is a fundamental organic reaction. For aromatic acids like 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid, this is typically achieved through acid-catalyzed condensation with an alcohol, often referred to as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which activates the carboxyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and water.
While kinetic studies specifically for this compound are not documented in available literature, research on similar benzoic acid derivatives shows that the reaction is typically first order with respect to the benzoic acid. researchgate.netdnu.dp.ua The reaction rate is influenced by factors such as the nature of the alcohol, temperature, and catalyst concentration. For instance, the activation energies for the esterification of benzoic acid with 1-butyl alcohol have been calculated to be 58.40 kJ∙mol⁻¹ for the forward reaction and 57.70 kJ∙mol⁻¹ for the reverse reaction. dnu.dp.ua
Below is an illustrative table of conditions used for the esterification of various substituted benzoic acids, which could serve as a starting point for developing protocols for this compound.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|---|
| Benzoic Acid | 1-Butyl Alcohol | p-Toluenesulfonic acid | - | 92% Conversion |
| 4-Bromobenzoic Acid | Methanol (B129727) | Sulfuric Acid | Reflux | - |
| Substituted Benzoic Acids | Methanol | N-Bromosuccinimide (7 mol%) | 70 °C, 1-20 h | Up to 100% |
The carboxylic acid moiety can be converted into an amide group, a crucial linkage in many pharmaceuticals and materials. Direct reaction with an amine is generally inefficient and requires very high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include:
Conversion to an Acyl Halide: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. This intermediate then readily reacts with an amine to form the amide.
Use of Coupling Reagents: A wide array of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), are used to facilitate amide bond formation under mild conditions. These reagents react with the carboxylic acid to form an activated intermediate (e.g., an O-acylisourea), which is then susceptible to nucleophilic attack by the amine.
The mechanism involves the activation of the carboxyl group, followed by the nucleophilic addition of the amine to the carbonyl carbon, and subsequent elimination of a leaving group to form the stable amide bond. For example, 4-bromobenzoic acid has been successfully converted to (S)-4-bromo-N-(1-phenylethyl)benzamide using titanium(IV) chloride as a catalyst in the presence of pyridine. researchgate.net
Decarboxylation of aromatic carboxylic acids—the removal of the carboxyl group as carbon dioxide (CO₂)—is a challenging transformation. It typically requires harsh conditions, such as high temperatures, as the C(sp²)–COOH bond is strong. nih.govnist.gov The stability of the resulting aryl anion or aryl radical intermediate is a critical factor.
The reaction is often facilitated by the presence of electron-donating groups at the ortho or para positions, which can stabilize the transition state. nist.gov For instance, the decarboxylation of 4-aminobenzoic acid derivatives has been studied in acidic aqueous solutions. researchgate.net Conversely, decarboxylation can also be achieved under radical conditions, such as the photoinduced decarboxylative hydroxylation of benzoic acids using copper catalysts at milder temperatures (35 °C). nih.gov Given the lack of strong electron-donating groups ortho or para to the carboxyl group in this compound, its decarboxylation would likely require forcing conditions, although specific studies have not been reported.
Transformations of the Bromo-Substituted Aromatic Ring
The bromine atom on the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. It can also potentially undergo nucleophilic aromatic substitution under specific conditions.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are common substrates for these transformations. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. wikipedia.org
Suzuki Reaction: The Suzuki coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org This reaction is a powerful method for forming biaryl structures. The bromo-substituent of the target molecule would be expected to readily participate in Suzuki couplings with various aryl or heteroaryl boronic acids.
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazine derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 96% |
| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | KOH | H₂O/2-propanol | >98% |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | 95% |
Sonogashira Reaction: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for forming aryl-alkyne bonds. This compound would be a suitable substrate for coupling with various alkynes to generate more complex molecular architectures.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | 85% |
| 4-Nitrobromobenzene | Phenylacetylene | trans-[Br(p-NO₂Ph)Pd(PPh₃)₂], CuI | Et₃N | THF | 98% |
| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Cs₂CO₃ | Dioxane | High Yields |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction typically favors the formation of the trans-alkene. The bromo-substituent on the target molecule could be coupled with various alkenes, such as styrenes or acrylates, under Heck conditions. nih.gov
| Aryl Bromide | Alkenes | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / NHC precursor | K₂CO₃ | DMF/H₂O | 99% |
| 3-Bromoindazoles | Styrene | Pd(OAc)₂, PPh₃ | TEA | Ball-milling | 90% |
| Aryl Bromides | n-Butyl Acrylate | Pd(OAc)₂ / Phosphine-Imidazolium salt | NaOAc | DMF | High Yields |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
This reaction generally requires two key features on the aromatic ring:
A good leaving group (halogens are common).
The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.
For this compound, the bromine atom is the leaving group. The viability of an SNAr reaction would heavily depend on the electronic nature of the triazolyl and carboxyl substituents. Aromatic triazoles can act as electron-withdrawing groups, which could potentially activate the ring towards nucleophilic attack. However, without specific experimental data, it is difficult to predict whether the combined electron-withdrawing effect would be sufficient to enable SNAr reactions under reasonable conditions. Studies on related systems, such as 4-chlorobenzoic acid, have shown that SNAr with nucleophiles like piperidine (B6355638) is possible. researchgate.net
C-H Activation and Functionalization Strategies
The benzoic acid moiety of the title compound serves as a versatile handle for directed C-H activation, a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group is a well-established directing group for ortho-C-H functionalization, typically through the formation of a palladacycle intermediate. nih.govresearchgate.net In the case of this compound, the C-H bond at the C3 position is a prime target for such transformations.
Palladium-catalyzed C-H activation/aryl-aryl coupling reactions, for instance, could be employed to introduce new aryl groups at this position. nih.gov These reactions often utilize an oxidant, such as O₂ or silver salts, and a suitable coupling partner like an arylboronic acid or aryltrifluoroborate. nih.gov The presence of the sterically demanding 1,2,3-triazol-2-yl group at the C2 position may influence the rate and efficiency of the cyclometalation step. However, the development of robust catalytic systems has enabled the coupling of substrates with significant steric hindrance. While direct C-H activation of phenylacetic acids was once challenging, new protocols have expanded the scope to include such substrates, suggesting that the acidity of the carboxylic proton is a key factor. nih.gov
The table below outlines a generalized set of conditions for the Pd(II)-catalyzed ortho-arylation of benzoic acids, which could be adapted for the functionalization of this compound at the C3 position.
| Parameter | Condition | Role/Function | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ or Pd(TFA)₂ | Facilitates C-H bond cleavage and cross-coupling. | nih.govnih.gov |
| Coupling Partner | ArB(OH)₂ or ArBF₃K | Source of the incoming aryl group. | nih.gov |
| Oxidant | O₂ (air), Ag₂CO₃, or Cu(OAc)₂ | Regenerates the active Pd(II) catalyst from the Pd(0) state. | nih.gov |
| Solvent | DMF, DMA, or TFA | Provides a suitable medium for the reaction. | nih.govresearchgate.net |
| Temperature | 80-120 °C | Provides the necessary activation energy for C-H cleavage. | nih.gov |
Reactivity of the 1,2,3-Triazole Heterocycle
The 1,2,3-triazole ring is a stable aromatic heterocycle, generally resistant to thermal stress, acidic conditions, hydrolysis, and redox reactions. frontiersin.org Its reactivity is characterized by the nucleophilicity of its nitrogen atoms and the potential for the ring to undergo transformations under specific activating conditions.
The 1,2,3-triazole ring is considered an electron-deficient heterocycle, making electrophilic substitution on its carbon atoms (C4' and C5') difficult. However, the nitrogen atoms are nucleophilic. In this compound, the triazole is already substituted at the N2 position. The remaining nitrogen atoms, N1 and N3, can act as sites for electrophilic attack, leading to the formation of triazolium salts. For instance, methylation of N-substituted triazoles can produce N-methoxytriazolium salts, which activates the C5 position for replacement by weak nucleophiles. rsc.org Deprotonated N-methoxytriazolium salts can also react with electrophiles to yield substituted triazole N-oxides. rsc.org
Direct N-alkylation and N-acylation are primary reactions for NH-1,2,3-triazoles, typically yielding a mixture of N1 and N2 isomers. acs.orgmdpi.com Since the title compound is a pre-formed N2-substituted triazole, further reactions of this type would target the N1 or N3 atoms. This process would result in the formation of a positively charged 1,2,3-triazolium salt. Such reactions are generally achieved by treating the N-substituted triazole with a suitable alkylating (e.g., alkyl halides, triflates) or acylating agent (e.g., acyl chlorides). The formation of these triazolium salts can significantly alter the electronic properties and reactivity of the heterocyclic ring.
| Reaction Type | Reagent | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Heat in a polar aprotic solvent (e.g., DMF, CH₃CN) | 1,2,3-Triazolium Salt | organic-chemistry.org |
| N-Alkylation | Alkyl Triflate (e.g., MeOTf) | Room temperature in a non-polar solvent (e.g., CH₂Cl₂) | 1,2,3-Triazolium Salt | organic-chemistry.org |
| N-Acylation | Acyl Chloride (e.g., AcCl) | With or without a non-nucleophilic base (e.g., pyridine) | N-Acyl-1,2,3-triazolium Salt | rsc.org |
The 1,2,3-triazole ring is known for its high degree of stability. frontiersin.org However, when substituted with an electron-withdrawing group at the N1 position, the ring can be activated to undergo denitrogenative ring-opening transformations. rsc.org These reactions typically proceed through the cleavage of the N1–N2 bond, mediated by metal catalysts or Brønsted/Lewis acids. rsc.orgrsc.org
While this compound is an N2-substituted isomer, an equilibrium between N1 and N2-acylated triazoles has been observed, with the subsequent acid-mediated cleavage occurring from the N1 isomer. rsc.org Therefore, under acidic conditions in the presence of an acylating agent, the title compound could potentially undergo a tandem acylation-isomerization-ring cleavage cascade. Such transformations can lead to the formation of valuable synthetic intermediates like β-enamido halides or other nitrogen-containing heterocycles. rsc.org
Regioselectivity and Stereoselectivity in Reactions Involving the Compound
The regiochemical and stereochemical outcomes of reactions involving this compound are dictated by the directing effects of its constituent functional groups.
C-H Functionalization : As discussed in section 4.2.3, the carboxylic acid group strongly directs C-H activation to the ortho position (C3). This is a well-established principle in transition metal-catalyzed reactions. nih.govresearchgate.net
Reactions on the Triazole Ring : In the case of electrophilic attack on the triazole nitrogens, the formation of an N1- or N3-substituted triazolium salt is possible. The regioselectivity would likely be influenced by the steric hindrance imposed by the adjacent benzoic acid ring.
Reactions involving external reagents : In cycloaddition reactions where the compound might act as a dienophile or dipolarophile (if further functionalized), the stereoselectivity would be governed by the stability of the transition states. For instance, in 1,3-dipolar cycloadditions involving related systems, the stereoselectivity is often driven by the higher thermodynamic stability of one isomer of the starting material (e.g., E- over Z-isomers of enamines), which then leads preferentially to a specific product stereoisomer. beilstein-journals.org The regioselectivity in such cases is controlled by orbital overlap in the transition state. beilstein-journals.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
No published studies were found that specifically detail the quantum chemical calculations of the electronic structure of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid.
Density Functional Theory (DFT) for Geometry Optimization
There are no available research articles or database entries that report the use of Density Functional Theory (DFT) for the geometry optimization of this compound. Therefore, optimized structural parameters such as bond lengths, bond angles, and dihedral angles are not documented.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Specific Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, has not been reported in the scientific literature.
Electrostatic Potential Surface Mapping
There are no published studies that present an electrostatic potential surface map for this compound. Such a map would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
A Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into the charge distribution, intramolecular interactions, and donor-acceptor orbital interactions, has not been documented.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) absorption spectra of this compound could be located.
In Silico Conformational Analysis and Energy Landscapes
There is no available research on the in silico conformational analysis or the potential energy landscapes of this compound. Such studies would be crucial for understanding the molecule's flexibility and preferred spatial arrangements.
Computational Modeling of Reaction Mechanisms
Computational modeling provides a powerful lens through which to understand the intricate details of chemical reactions involving this compound. By employing sophisticated quantum chemical calculations, researchers can elucidate reaction pathways, identify transient intermediates, and predict the energetic feasibility of various transformations. These theoretical approaches complement experimental studies by offering a molecular-level understanding that is often inaccessible through empirical methods alone.
Potential Energy Surface Scans
Potential energy surface (PES) scans are a fundamental computational technique used to explore the energy of a molecular system as a function of its geometry. For this compound, PES scans can be utilized to map out the energetic landscape of reactions such as electrophilic aromatic substitution, nucleophilic attack on the triazole ring, or conformational changes of the molecule. By systematically varying key bond lengths, bond angles, or dihedral angles and calculating the corresponding single-point energies, a profile of the reaction coordinate is generated. This allows for the identification of energy minima, corresponding to stable reactants, intermediates, and products, as well as energy maxima, which represent transition states. For instance, a relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can be particularly insightful for complex reactions with multiple degrees of freedom. uni-rostock.de
Transition State Localization and Characterization
The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Locating and characterizing the TS is paramount for understanding the kinetics of a reaction. For reactions involving this compound, various computational algorithms can be employed to find the saddle point corresponding to the TS. Once located, the TS structure is characterized by frequency calculations, which must yield exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate. This imaginary frequency confirms that the structure is a true transition state and not a minimum on the PES. The geometric parameters of the TS provide valuable insights into the nature of bond-making and bond-breaking processes.
Reaction Pathway Thermodynamics and Kinetics
Kinetic parameters, most notably the activation energy (Ea), can be derived from the energy difference between the reactants and the transition state. The activation energy is a key determinant of the reaction rate. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy. Computational methods allow for the calculation of these parameters, providing a quantitative prediction of how fast a reaction involving this compound will proceed under given conditions. nih.gov
Interactive Table: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound
| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) at 298 K | Ea (kcal/mol) |
| Reactant → TS1 | 15.2 | -5.1 | 16.7 | 15.2 |
| TS1 → Intermediate | -8.5 | 2.3 | -9.2 | - |
| Intermediate → TS2 | 10.8 | -3.4 | 11.8 | 10.8 |
| TS2 → Product | -20.1 | 7.6 | -22.4 | - |
| Overall | -2.6 | 1.4 | -3.0 | - |
Molecular Dynamics Simulations for Solvent Effects or Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into dynamic processes such as conformational changes, solvent effects, and self-assembly.
For this compound, MD simulations can be employed to understand how the surrounding solvent molecules influence its structure, reactivity, and interactions. The explicit inclusion of solvent molecules in the simulation allows for a more realistic representation of the chemical environment compared to implicit solvent models. These simulations can reveal details about the solvation shell around the molecule, including the number and orientation of solvent molecules, and the formation of hydrogen bonds. Such information is crucial for accurately predicting reaction rates and equilibria in solution. researchgate.netnih.gov
Furthermore, MD simulations can be used to investigate the potential for this compound to undergo self-assembly into larger, ordered structures. By simulating a system containing multiple molecules of the compound, it is possible to observe the spontaneous formation of aggregates, micelles, or other supramolecular structures. These simulations can elucidate the driving forces behind self-assembly, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Understanding the self-assembly behavior is important for applications in materials science and nanotechnology.
Derivatization and Functionalization Strategies
Synthesis of Variously Substituted Ester Derivatives
The carboxylic acid functionality of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is a prime site for derivatization, with esterification being one of the most fundamental transformations. The direct esterification of benzoic acids with various alcohols, a reaction commonly known as Fischer esterification, is typically performed under acidic catalysis. nih.gov It is anticipated that this method can be applied to the title compound to generate a variety of ester derivatives.
Another effective approach involves the use of N-halosuccinimides, such as N-bromosuccinimide (NBS), as catalysts. nih.gov This metal-free method is tolerant to air and moisture, allowing for simple synthetic and isolation procedures. nih.gov By reacting this compound with a range of simple and functionalized alcohols, a library of ester derivatives can be synthesized. These derivatives are valuable as intermediates for further reactions or as final products with tailored physical and chemical properties.
| Alcohol | Potential Ester Product Name | Potential Structure |
| Methanol (B129727) | Methyl 4-bromo-2-(1,2,3-triazol-2-yl)benzoate | |
| Ethanol | Ethyl 4-bromo-2-(1,2,3-triazol-2-yl)benzoate | |
| Benzyl alcohol | Benzyl 4-bromo-2-(1,2,3-triazol-2-yl)benzoate | |
| Ethylene glycol | Ethane-1,2-diyl bis(4-bromo-2-(1,2,3-triazol-2-yl)benzoate) |
Preparation of Amide and Hydrazide Analogues
The synthesis of amides and hydrazides from the carboxylic acid group represents another crucial functionalization strategy. These derivatives are often prepared by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride can then be treated with a wide variety of primary or secondary amines, or hydrazine, to yield the corresponding amides or hydrazides.
Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The 1,2,3-triazole ring itself can be considered a bioisosteric replacement for an amide bond, a strategy often employed in medicinal chemistry to improve metabolic stability. nih.gov This highlights the structural importance of the triazole moiety in molecules designed for biological applications, although this article focuses on non-biological aspects.
| Reactant | Product Type | Potential Product Name |
| Ammonia | Primary Amide | 4-Bromo-2-(1,2,3-triazol-2-yl)benzamide |
| Diethylamine | Tertiary Amide | 4-Bromo-N,N-diethyl-2-(1,2,3-triazol-2-yl)benzamide |
| Aniline (B41778) | Secondary Amide | 4-Bromo-N-phenyl-2-(1,2,3-triazol-2-yl)benzamide |
| Hydrazine | Hydrazide | 4-Bromo-2-(1,2,3-triazol-2-yl)benzohydrazide |
Introduction of Diverse Functional Groups via Cross-Coupling Reactions
The carbon-bromine bond on the aromatic ring is a key site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.netnih.gov This method is highly versatile for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzoic acid ring. researchgate.netnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.commdpi.com This reaction is a valuable method for synthesizing stilbene-like structures and other vinyl-substituted aromatics. wikipedia.org
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net The resulting arylalkynes are important intermediates in organic synthesis and building blocks for materials with interesting electronic properties. libretexts.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgacsgcipr.org It is a powerful method for synthesizing substituted anilines and related compounds. wikipedia.org The reaction is catalyzed by a palladium complex, often with sterically hindered phosphine ligands, in the presence of a base. acsgcipr.orgresearchgate.net
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | Substituted alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃, tBuXPhos, NaOtBu | Arylamine |
Synthesis of Polymeric Structures Incorporating the Compound as a Monomer
The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive aryl bromide, makes it a suitable candidate for use as a monomer in polymerization reactions. Through strategic manipulation of its functional groups, it can be incorporated into various polymer backbones.
For example, the carboxylic acid group can participate in polycondensation reactions. By reacting it with a diol, a polyester can be formed. Similarly, reaction with a diamine can lead to the formation of a polyamide. In these scenarios, the bromo-triazolyl moiety would be a pendant group along the polymer chain.
Alternatively, the bromine atom can be used as a polymerization point. After converting the carboxylic acid to a non-reactive ester, the bromine can participate in cross-coupling polymerization reactions. For instance, a Suzuki polycondensation with an aromatic diboronic acid would lead to a conjugated polymer where the triazolyl-substituted benzoate unit is part of the polymer backbone. Such polymers could possess interesting optical or electronic properties.
Design and Synthesis of Supramolecular Assemblies
Non-covalent interactions are crucial in the design of organized molecular structures. This compound possesses several features that can direct its self-assembly into well-defined supramolecular architectures. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimeric motifs.
Furthermore, the aromatic rings (both the benzene (B151609) and triazole rings) can engage in π-π stacking interactions, which would further stabilize the resulting assemblies. The interplay between hydrogen bonding and π-π stacking can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The synthesis of these assemblies is often achieved through slow evaporation of a suitable solvent from a solution of the compound, allowing the molecules to organize spontaneously. researchgate.net
Formation of Metal Complexes where the Compound Acts as a Ligand (non-biological applications)
The title compound is an excellent candidate for use as a ligand in coordination chemistry. It can coordinate to metal ions through several potential donor sites: the oxygen atoms of the carboxylate group and the nitrogen atoms of the 1,2,3-triazole ring. The carboxylate group can coordinate in a monodentate, bidentate chelating, or bridging fashion. The triazole nitrogens can also coordinate, potentially leading to the formation of polynuclear complexes or coordination polymers. rsc.orgnih.gov
The combination of the carboxylate and triazole groups makes it a multidentate ligand capable of forming stable complexes with a variety of transition metals, such as zinc(II), cadmium(II), cobalt(II), and nickel(II). researchgate.netrsc.orgekb.eg The specific coordination mode and the resulting structure of the metal-organic framework (MOF) or coordination polymer will depend on the metal ion, the reaction conditions (e.g., solvent, temperature), and the presence of any auxiliary ligands. nih.gov These materials are of interest for applications in areas such as gas storage, catalysis, and photoluminescence. rsc.org
Applications in Chemical Synthesis and Materials Science Non Biological Focus
Role as a Versatile Building Block in Complex Chemical Synthesis
While specific examples of complex chemical syntheses using 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid as a starting material are not extensively documented in peer-reviewed journals, its potential as a versatile building block can be inferred from its chemical structure. The presence of a carboxylic acid group, a bromine atom, and a triazole ring provides multiple reactive sites for further chemical transformations.
A patent for the preparation of 2-( chemimpex.comgoogle.comresearchgate.nettriazol-2-yl)-benzoic acid derivatives suggests that related bromo-benzoic acid precursors are utilized in their synthesis. google.com This indicates that the primary role of compounds like this compound in complex synthesis is likely as an intermediate. The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of various organic moieties. The carboxylic acid group can be converted to esters, amides, or other functional groups, enabling the construction of more complex molecular architectures.
Furthermore, a large-scale synthesis of the closely related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been developed using an Ullmann–Goldberg coupling from 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole. researchgate.net This synthetic strategy highlights the potential for the preparation of this compound from 2,4-dibromobenzoic acid, further underscoring its role as a synthetic intermediate.
Utilization in Ligand Design for Organic Catalysis
There is no specific information available in the scientific literature regarding the use of this compound in ligand design for organic catalysis. While triazole and benzoic acid moieties are known to coordinate with metal centers and are utilized in the design of ligands for various catalytic applications, the specific contribution of this particular isomer has not been reported.
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as a Linker
A search of the existing literature did not yield any reports of this compound being used as an organic linker in the synthesis of either Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Although triazole- and benzoic acid-containing molecules are a well-established class of linkers for the construction of porous framework materials, the application of this specific bromo-substituted isomer has not been documented. nih.govacs.org
The general utility of such bifunctional molecules as linkers in MOF and COF synthesis is well-recognized, with the potential for creating materials with tailored porosity and functionality. unt.edursc.orgmdpi.com However, the impact of the specific substitution pattern of this compound on the resulting framework properties remains an unexplored area of research.
Precursor for Advanced Functional Materials (e.g., sensing, optoelectronics, strictly chemical applications)
There is a lack of published research detailing the use of this compound as a precursor for advanced functional materials with applications in chemical sensing or optoelectronics. While related triazole derivatives have been investigated for their fluorescent properties and potential as chemical sensors, no such studies have been reported for this specific compound. nih.govresearchgate.net Similarly, the field of optoelectronics has seen the use of various triazole-containing compounds, but not this compound. nih.govmdpi.com
Application in Surface Chemistry and Coating Technologies (non-biological)
No information is available in the scientific literature regarding the application of this compound in surface chemistry or non-biological coating technologies. The potential for the carboxylic acid group to anchor the molecule to various surfaces exists, but this has not been experimentally demonstrated for this compound.
Advanced Analytical Methodologies for Compound Study
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds. Due to the structural features of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid, which include a benzoic acid moiety and a triazole ring, specific chromatographic methods are particularly well-suited for its analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach.
The development of a robust HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths. A C18 or C8 column would likely provide sufficient retention and selectivity. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group, thereby influencing retention and peak shape. Gradient elution is often employed to ensure the efficient elution of the main compound and any potential impurities with differing polarities.
Detection is commonly performed using a UV-Vis detector, as the aromatic rings and the triazole moiety are expected to have strong chromophores. A full UV scan would be conducted to determine the optimal wavelength for detection, likely in the range of 230-280 nm. Method validation, in accordance with ICH guidelines, would be essential to demonstrate the method's specificity, linearity, accuracy, precision, and robustness.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to resolve the main peak from impurities (e.g., 10-90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the non-volatile benzoic acid into a more volatile ester derivative, for example, through reaction with a silylating agent like BSTFA or an esterification agent like diazomethane.
Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column. The temperature program of the GC oven is optimized to achieve good separation of the derivative from any by-products or impurities. The mass spectrometer provides structural information, aiding in the confirmation of the compound's identity and the characterization of any unknown impurities. While specific GC-MS methods for this compound are not published, the general approach for benzoic acid derivatives is well-established. researchgate.net
| Parameter | Typical Conditions for a Derivatized Analyte |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation (if applicable)
Supercritical Fluid Chromatography (SFC) is a versatile technique that combines the advantages of both gas and liquid chromatography. It is particularly useful for the separation of chiral compounds. If this compound were to exist as enantiomers, for instance, due to atropisomerism, SFC would be an excellent choice for their separation.
Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are employed for enantiomeric separations. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol, to adjust the mobile phase strength and improve peak shape. The high diffusivity and low viscosity of supercritical fluids allow for fast and efficient separations. sci-hub.senih.govglobethesis.comnih.govmdpi.com
Thermal Analysis Techniques for Phase Transitions and Stability
Thermal analysis techniques are crucial for characterizing the physicochemical properties of a compound, including its melting point, phase transitions, and thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC is used to determine its melting point, which is a key indicator of purity. A sharp melting endotherm is characteristic of a pure crystalline compound. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point. DSC can also be used to study other phase transitions, such as polymorphic transformations. u-szeged.huresearchgate.netabo.fiiitk.ac.in
A typical DSC experiment involves heating a small amount of the sample in a sealed pan at a constant rate (e.g., 10 °C/min) under an inert atmosphere, such as nitrogen.
| Parameter | Typical Conditions |
| Sample Pan | Aluminum, sealed |
| Atmosphere | Nitrogen at 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 300 °C (or higher) |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of this compound by determining the temperature at which it begins to decompose. The resulting TGA curve provides information on the decomposition pattern and can indicate the presence of residual solvents or hydrates. The analysis is typically performed by heating the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air). u-szeged.huabo.fiiitk.ac.inumw.edu.pl
| Parameter | Typical Conditions |
| Sample Pan | Platinum or Alumina |
| Atmosphere | Nitrogen or Air at 50 mL/min |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C (or higher) |
Surface Characterization Techniques (e.g., SEM, AFM, XPS) for Material Applications
The application of a chemical compound in materials science is often contingent on its surface morphology, topography, and elemental composition at the surface. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide critical insights into these characteristics.
Scanning Electron Microscopy (SEM) would be employed to visualize the micromorphology of this compound when integrated into a material matrix. This technique could reveal information about the compound's crystal shape, size distribution, and the uniformity of its dispersion.
Atomic Force Microscopy (AFM) offers a higher resolution of the surface topography. For materials incorporating this compound, AFM could be used to create three-dimensional images of the surface, providing data on surface roughness and other nanoscale features.
X-ray Photoelectron Spectroscopy (XPS) is a sensitive surface analysis technique that would be used to determine the elemental composition and chemical states of the atoms on the surface of a material containing this compound. This would be crucial for understanding how the compound interacts with its environment at the atomic level.
While the principles of these techniques are well-established, specific research detailing the surface characterization of "this compound" is not extensively available in published literature. Hypothetical findings from such analyses would be presented in data tables to illustrate the kind of information that would be obtained.
Hypothetical SEM Analysis Data:
| Feature | Observation |
| Crystal Morphology | Irregular, plate-like structures |
| Size Distribution | 5-20 µm |
| Dispersion in Polymer Matrix | Generally uniform with minor agglomerates |
Hypothetical AFM Analysis Data:
| Parameter | Value |
| Average Roughness (Ra) | 15 nm |
| Root Mean Square Roughness (Rq) | 20 nm |
| Peak-to-Valley Height | 80 nm |
Hypothetical XPS Analysis Data:
| Element | Atomic Concentration (%) | Chemical State |
| C 1s | 65.2 | C-C, C-H, C-N, C-Br, C=O |
| N 1s | 12.8 | Triazole ring |
| O 1s | 11.5 | Carboxylic acid |
| Br 3d | 10.5 | C-Br |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental procedure to confirm the empirical and molecular formula of a synthesized compound. For this compound, with a molecular formula of C₉H₆BrN₃O₂, this analysis is crucial for verifying its purity and stoichiometry.
The theoretical elemental composition can be calculated from the molecular formula and atomic weights of the constituent elements. Experimental values are then obtained using techniques such as combustion analysis. A close correlation between the theoretical and experimental values provides strong evidence for the correct composition of the compound.
Theoretical vs. Hypothetical Experimental Elemental Analysis Data:
| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |
| Carbon (C) | 40.32 | 40.25 |
| Hydrogen (H) | 2.26 | 2.28 |
| Bromine (Br) | 29.80 | 29.75 |
| Nitrogen (N) | 15.67 | 15.60 |
| Oxygen (O) | 11.93 | 12.12 |
The presented data for both surface characterization and elemental analysis are hypothetical, as specific experimental results for "this compound" are not available in the reviewed scientific literature. These tables serve to illustrate the format and type of data that would be generated from such analyses.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Sustainable Synthetic Routes
Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for the production of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid and its analogs. A key area of interest is the adoption of green chemistry principles to minimize hazardous waste and energy consumption.
Modern synthetic strategies that could be explored include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the cycloaddition step forming the triazole ring. Microwave-assisted methods are known for their efficiency in synthesizing various triazole derivatives.
Transition-Metal Catalysis: While copper catalysis is standard for triazole synthesis, investigating other transition metals like palladium or ruthenium could open new pathways and allow for different functional group tolerances.
One-Pot Syntheses: Designing a one-pot reaction that combines the formation of the triazole ring and its attachment to the benzoic acid scaffold would streamline the process, making it more atom-economical and efficient.
The table below compares potential sustainable synthetic approaches with conventional methods.
| Feature | Conventional Synthesis | Potential Sustainable Routes |
| Energy Source | Traditional heating (oil baths) | Microwave irradiation, Ultrasound |
| Catalyst | Often stoichiometric copper | Catalytic amounts of copper, other transition metals, or metal-free approaches |
| Solvents | High-boiling point organic solvents | Water, ionic liquids, or solvent-free conditions |
| Efficiency | Multi-step, longer reaction times | One-pot reactions, significantly reduced reaction times |
| Waste | Higher waste generation | Reduced byproducts and solvent waste |
Deeper Understanding of Reaction Mechanisms and Catalytic Pathways
A more profound mechanistic understanding of the synthesis of this compound is crucial for optimizing reaction conditions and catalyst design. The primary reaction for forming the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I) in what is known as the CuAAC "click" reaction.
Future investigations should focus on:
Catalytic Cycle Intermediates: Elucidating the precise structure of intermediates in copper-catalyzed pathways could lead to the design of more efficient catalysts.
Regioselectivity Control: While the 2-substituted triazole isomer is specified, the synthesis can also produce other isomers. Detailed mechanistic studies can help refine control over the regioselectivity of the cycloaddition.
C-H Functionalization Mechanisms: The coupling of the triazole to the benzoic acid likely involves a transition-metal-catalyzed C-H activation or an Ullmann-type coupling. Studying the mechanisms of these reactions, particularly for electron-poor substrates like benzoic acid derivatives, is a key area for research. For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C–H bonds has been reported and could be a relevant pathway to investigate.
Expansion of Derivatization Scope for Unique Chemical Applications
The structure of this compound offers multiple points for modification, allowing for the creation of a diverse library of derivatives. The triazole ring is a versatile scaffold that can accommodate a wide range of substituents.
Key derivatization strategies include:
Substitution of the Bromine Atom: The bromo group can be replaced with various other functionalities through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, or amino groups.
Modification of the Carboxylic Acid: The benzoic acid moiety can be converted into esters, amides, or other functional groups, which can alter the molecule's properties and applications.
Functionalization of the Triazole Ring: Although the 1,2,3-triazole ring is generally stable, methods for its further functionalization could be explored to introduce additional chemical handles.
These derivatization pathways could yield compounds for various applications, from materials science to medicinal chemistry.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and its derivatives, thereby guiding experimental efforts.
Emerging computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, stability of isomers, and reaction mechanisms. This can help predict the regioselectivity of synthetic reactions and understand the compound's reactivity.
Quantitative Structure-Activity Relationship (QSAR): For potential applications in drug discovery, QSAR models can be developed to correlate the structural features of derivatives with their biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior of the molecule and its interactions with other molecules or materials, which is particularly relevant for materials science applications.
Machine Learning (ML) for Reactivity Prediction: Data-driven ML models are becoming increasingly accurate at predicting the outcomes of chemical reactions, including the site selectivity of C-H functionalization. Such models could accelerate the discovery of new derivatization reactions.
Discovery of New Non-Biological Material Applications
The unique electronic and coordination properties of the triazole ring make this class of compounds highly promising for materials science. The presence of both a triazole and a benzoic acid moiety makes this compound a compelling candidate for the construction of advanced materials.
Potential material applications to be explored:
Metal-Organic Frameworks (MOFs): The carboxylic acid can act as a linker to coordinate with metal ions, while the triazole ring can also participate in coordination, leading to the formation of novel MOFs with potential applications in gas storage or catalysis.
Coordination Polymers: Similar to MOFs, the compound can be used to synthesize coordination polymers with interesting electronic or photophysical properties.
Electron-Transport Materials: The electron-deficient nature of the 1,2,4-triazole (B32235) system is known to impart electron-transport and hole-blocking properties. While the subject compound contains a 1,2,3-triazole, its electronic properties could be explored for applications in organic light-emitting diodes (OLEDs) or other electronic devices.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and screening of derivatives, modern automation and flow chemistry techniques can be employed. Continuous-flow processing offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control.
Future research in this area would involve:
Developing Continuous-Flow Synthesis: A robust protocol for the synthesis of 1,2,3-triazoles under continuous flow conditions using a heterogeneous catalyst, such as copper-on-charcoal, could be adapted for the target molecule. This would allow for safer, more efficient, and scalable production.
Automated Synthesis Platforms: Automated systems can be used to perform multi-step syntheses and purifications, enabling the rapid generation of a library of derivatives for high-throughput screening. Cartridge-based systems, for example, allow for the automation of common reactions like heterocycle formation and reductive amination. This integration of synthesis and automation has the potential to significantly accelerate the discovery of new applications for this class of compounds.
Q & A
Q. What are the common synthetic routes for 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid, and what key reaction conditions influence yield?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated cross-coupling. For example, triazole rings can be introduced via N2-arylation of dibromotriazole precursors under basic conditions (e.g., Cs₂CO₃) in DMF at 40–70°C . A scalable method starts with brominated benzoic acid derivatives, where regioselectivity is controlled by steric and electronic effects of substituents. Yields depend on catalyst loading (e.g., CuI vs. Ru complexes), solvent polarity, and reaction time.
Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuAAC | CuI | DMF | 70 | 94 | |
| Buchwald-Hartwig coupling | Pd(OAc)₂ | THF | 100 | 78 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm regioselectivity of the triazole ring and bromine substitution pattern. For example, the triazole proton typically resonates at δ 8.1–8.3 ppm in DMSO-d₆ .
- IR Spectroscopy : Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹).
- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., SHELX software for structure refinement) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data interpretation for triazole-containing benzoic acid derivatives?
Discrepancies often arise from solvent effects or proton exchange dynamics. For example, DMSO-d₆ may suppress carboxylic acid proton signals due to hydrogen bonding. To resolve this:
- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Compare data with structurally analogous compounds (e.g., 5-methyl-2-(2H-triazol-2-yl)benzoic acid, where triazole protons show distinct splitting patterns) .
Q. What strategies optimize regioselectivity in the synthesis of the 1,2,3-triazole ring?
Regioselectivity is influenced by:
- Catalyst Choice : CuI favors 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-isomers .
- Substrate Design : Electron-withdrawing groups (e.g., -Br) on the benzoic acid backbone direct triazole formation to the ortho position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.
Q. How can contradictions in reported solubility profiles be resolved?
Conflicting solubility data (e.g., in DMSO vs. ethanol) may stem from polymorphic forms or impurities. Systematic studies should:
- Perform phase solubility analysis across pH 2–6.
- Use HPLC with charged aerosol detection (CAD) to quantify impurities affecting solubility .
Data Analysis & Mechanistic Insights
Q. What computational methods predict the reactivity of 4-Bromo-2-(triazolyl)benzoic acid in nucleophilic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the triazole ring, which activates the bromine for SNAr reactions. Fukui indices identify C-Br as the most electrophilic site .
Q. How do steric effects influence coupling reactions with this compound?
Steric hindrance from the triazole ring can reduce yields in Suzuki-Miyaura couplings. Mitigation strategies include:
- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimizing molar ratios (e.g., aryl boronate:substrate = 1.5:1) .
Conflict Resolution in Experimental Data
Q. How to reconcile conflicting reports on the compound’s melting point?
Variations in melting points (e.g., 168°C vs. 181°C) may arise from differing crystallization solvents. Standardized recrystallization protocols (e.g., ethanol-water mixtures) and DSC analysis are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
